(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate
Description
(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate is a chiral morpholine derivative with a 4-methylbenzenesulfonate (tosylate) counterion. The morpholine ring is substituted with three methyl groups at positions 2, 2, and 5, conferring steric and electronic effects critical to its reactivity and applications. The tosylate group enhances solubility and stability, making the compound suitable for synthetic intermediates or pharmaceutical formulations .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;(5S)-2,2,5-trimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.C7H8O3S/c1-6-4-9-7(2,3)5-8-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVFTTLWVJIHIO-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(CN1)(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using (R)-Lactate Derivatives
A stereoselective route starts with methyl (R)-(+)-lactate, leveraging its inherent chirality (Fig. 1):
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Triflation : Reaction with trifluoromethanesulfonic anhydride yields methyl (2R)-2-(trifluoromethylsulfonyloxy)propionate.
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Alkylation : Treatment with 2-amino-2-methyl-1-propanol forms a secondary amine intermediate.
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Cyclization : Intramolecular nucleophilic substitution generates the morpholine ring.
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Methylation : Grignard reagents (e.g., methylmagnesium bromide) introduce additional methyl groups.
Key Conditions :
Asymmetric Catalytic Methods
Alternative approaches employ chiral catalysts to induce stereochemistry:
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Sharpless Epoxidation : Epoxide intermediates derived from allylic alcohols are opened with methylamine to form morpholine precursors.
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Enzymatic Resolution : Lipases or esterases separate enantiomers post-synthesis, though this method is less common due to scalability issues.
Tosylation to Form 4-Methylbenzenesulfonate Salt
Acid-Base Reaction
The morpholine base reacts with 4-methylbenzenesulfonic acid in a polar aprotic solvent:
Conditions :
Workup :
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Filtration to remove unreacted acid.
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Solvent Evaporation under reduced pressure.
Alternative Tosyl Chloride Route
In cases where the free base is unstable, tosyl chloride may be used:
Conditions :
Advantages : Faster reaction kinetics (2–3 hours vs. 6–8 hours for acid-base method).
Purification and Characterization
Crystallization Techniques
Chemical Reactions Analysis
(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and functional attributes of (S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate with related compounds from the evidence:
Key Findings from Comparative Analysis
Morpholine Derivatives: this compound shares the morpholine core with the sulfonamide derivative in . The tosylate counterion in the target compound contrasts with the sulfonamide group in , which may reduce solubility but increase metabolic stability in vivo.
Sulfonate/Sulfonamide Functionality :
- Compared to triflusulfuron-methyl (), the target compound lacks a triazine ring and sulfonylurea linkage. This structural divergence implies distinct mechanisms of action; sulfonates like the target are more common in pharmaceuticals, while sulfonylureas dominate agrochemicals .
Synthetic Utility :
- The allenyl-imine intermediate in highlights the role of trimethyl-substituted alkenes in constructing nitrogen heterocycles. The target compound’s trimethylmorpholine core could be synthesized via analogous imine formation or cyclization strategies .
Stereochemical Considerations :
- The (S)-configuration of the target compound may confer enantioselective interactions absent in racemic analogues. For example, chiral morpholines are often used in asymmetric catalysis or as building blocks for enantiopure drugs .
Q & A
Q. What are the recommended synthetic routes for (S)-2,2,5-Trimethylmorpholine 4-methylbenzenesulfonate with high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Asymmetric Synthesis : Employ organocatalysts or transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselectivity during morpholine ring formation. Optimize reaction conditions (temperature, solvent polarity) to enhance ee (>98%) .
- Purification : Apply solid-phase extraction (SPE) with Oasis HLB cartridges for removing byproducts. Validate purity via LC-MS (high-resolution mode, m/z 280–300 range) .
Q. How can X-ray crystallography confirm the stereochemical configuration of this compound?
Methodological Answer:
- Crystal Growth : Recrystallize from ethanol/water (1:1 v/v) to obtain monoclinic crystals (space group P2₁/n). Use slow evaporation for optimal lattice formation .
- Data Collection : Collect intensity data using Cu-Kα radiation (λ = 1.54178 Å). Resolve reflections with SHELXL-97 for refinement, ensuring R₁ < 0.05 for high confidence .
- Validation : Cross-check torsion angles (C2-C1-S1-O3) and hydrogen-bonding networks (N–H···O) against DFT-optimized structures to confirm (S)-configuration .
Q. What analytical techniques are suitable for assessing purity and stability in aqueous solutions?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor degradation products (e.g., sulfonate hydrolysis) via MRM transitions .
- Stability Studies : Incubate samples at 25°C, 40°C, and 60°C. Analyze aliquots at intervals (0, 7, 14 days) to calculate degradation kinetics (Arrhenius plot) .
- Adsorption Mitigation : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte loss during storage .
Advanced Research Questions
Q. What strategies address challenges in refining disordered morpholine rings in X-ray structures?
Methodological Answer:
- Disorder Modeling : Split occupancy for disordered atoms (e.g., methyl groups) using SHELXL’s PART instruction. Apply geometric restraints (DFIX, SIMU) to maintain bond-length consistency .
- Twinned Data : For overlapping lattices, use SHELXD to deconvolute twin domains (HKLF5 format). Refine against detwinned data with Rint < 0.1 .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry, and validate with Rfree (ΔR < 0.05 from Rwork) .
Q. How can researchers optimize solid-state stability under hygroscopic conditions?
Methodological Answer:
- Dynamic Vapor Sorption (DVS) : Measure mass change (±0.1 μg) at 25°C under 0–90% RH. Identify critical RH thresholds for deliquescence .
- Polymorph Screening : Screen solvents (ethanol, acetonitrile, THF) via high-throughput crystallization. Use PXRD to compare lattice packing efficiency (d-spacing < 0.5 Å variance) .
- Excipient Compatibility : Co-crystallize with stabilizers (e.g., polyvinylpyrrolidone) and assess via accelerated aging (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
